

SM-19712 Free Acid: A Technical Guide for Drug Development Professionals

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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B1681017

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An In-depth Review of the Potent and Selective Endothelin-Converting Enzyme Inhibitor

Introduction

SM-19712 is a potent and selective, non-peptidic inhibitor of Endothelin-Converting Enzyme (ECE), a key enzyme in the biosynthesis of the potent vasoconstrictor, endothelin-1 (ET-1). By blocking the conversion of the inactive precursor, big ET-1, to the active ET-1, SM-19712 presents a promising therapeutic strategy for conditions associated with elevated ET-1 levels, such as ischemic acute renal failure and potentially other cardiovascular and neurodegenerative diseases. This technical guide provides a comprehensive overview of the available preclinical data on SM-19712 free acid, focusing on its mechanism of action, in vitro and in vivo pharmacology, and experimental methodologies.

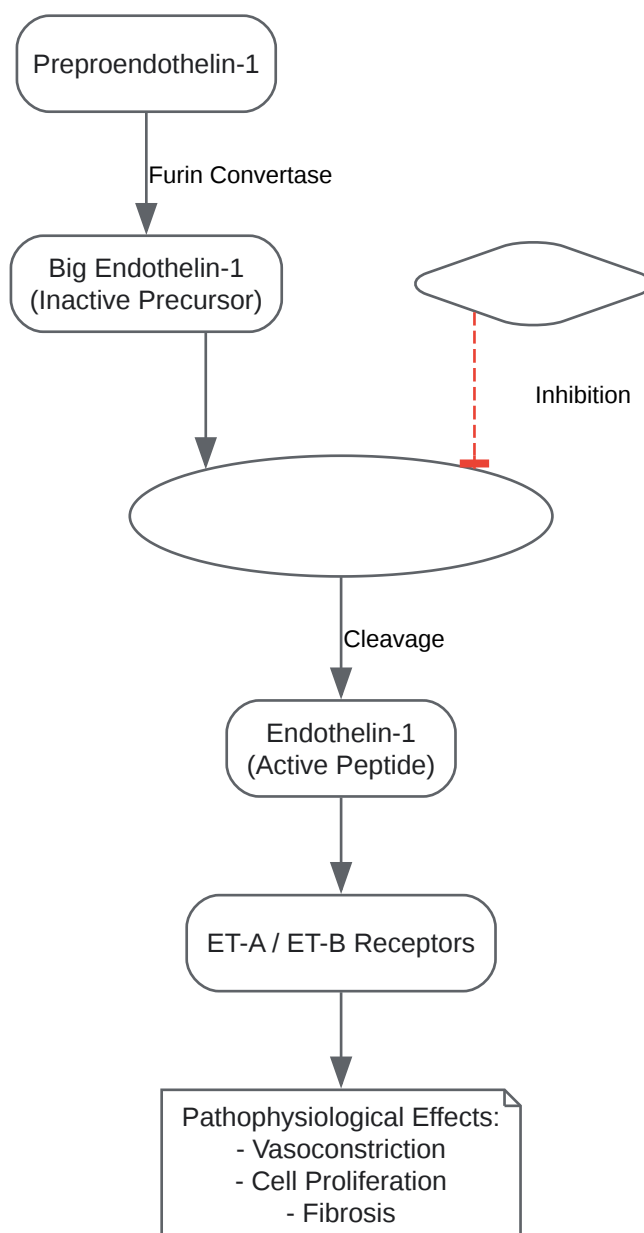
Chemical Identity

- Chemical Name: 4-chloro-N-[[[4-cyano-3-methyl-1-phenyl-1H-pyrazol-5-yl]amino]carbonyl]benzenesulfonamide, monosodium salt
- Synonyms: SM-19712
- Molecular Formula: $C_{18}H_{13}ClN_5NaO_3S$
- Molecular Weight: 437.84 g/mol (anhydrous basis)
- CAS Number: 194542-56-8

Mechanism of Action

SM-19712 exerts its pharmacological effect through the selective inhibition of Endothelin-Converting Enzyme (ECE). ECE is a metalloprotease responsible for the proteolytic cleavage of big endothelin-1 (big ET-1) into the biologically active 21-amino acid peptide, endothelin-1 (ET-1). ET-1 is a potent vasoconstrictor and mitogen that acts on endothelin receptors (ET-A and ET-B) in various tissues, leading to a range of physiological effects, including smooth muscle contraction, cell proliferation, and fibrosis. By inhibiting ECE, SM-19712 effectively reduces the production of ET-1, thereby mitigating its downstream pathological consequences.

Signaling Pathway of Endothelin-1 Biosynthesis and Inhibition by SM-19712



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Caption: Biosynthesis of Endothelin-1 and the inhibitory action of SM-19712.

Quantitative Data

In Vitro ECE Inhibition

The inhibitory potency of SM-19712 against ECE has been determined in various in vitro assays. The following table summarizes the key findings.

Assay Type	Enzyme Source	Substrate	IC ₅₀ Value	Selectivity	Reference
ECE Inhibition Assay	Solubilized rat lung microsomes	Big Endothelin-1	42 nM	No effect on neutral endopeptidase 24.11 or angiotensin-converting enzyme at concentrations up to 100 μ M.	[1]
Endogenous Big ET-1 to ET-1 Conversion Inhibition	Cultured porcine aortic endothelial cells	Endogenous Big ET-1	31 μ M	N/A	[1]

In Vivo Efficacy in a Rat Model of Ischemic Acute Renal Failure

SM-19712 has demonstrated protective effects in a preclinical model of ischemic acute renal failure in rats. While the available literature confirms a dose-dependent attenuation of renal dysfunction, specific quantitative data on serum creatinine and Blood Urea Nitrogen (BUN) are not publicly available. The table below is structured to present such data, which would be critical for a comprehensive evaluation of the compound's in vivo efficacy.

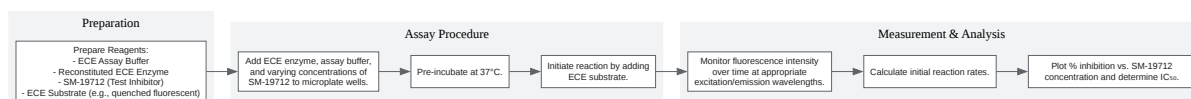
Treatment Group	Dose (mg/kg, i.v.)	Serum Creatinine (mg/dL) at 24h Post-reperfusion	Blood Urea Nitrogen (BUN) (mg/dL) at 24h Post-reperfusion	Reference
Sham Control	Vehicle	Data not available	Data not available	[2]
Ischemia-Reperfusion (IR) + Vehicle	Vehicle	Data not available	Data not available	[2]
IR + SM-19712	3	Data not available	Data not available	[2]
IR + SM-19712	10	Data not available	Data not available	[2]
IR + SM-19712	30	Data not available	Data not available	[2]

Note: The published study reports a dose-dependent attenuation of ischemia/reperfusion-induced renal dysfunction with SM-19712 treatment.[\[2\]](#) A higher dose was also shown to completely suppress the elevation of renal ET-1 content.[\[2\]](#)

Experimental Protocols

In Vitro ECE Inhibition Assay (Representative Protocol)

The following is a representative protocol for determining the in vitro inhibitory activity of a compound against ECE, based on commercially available assay kits.



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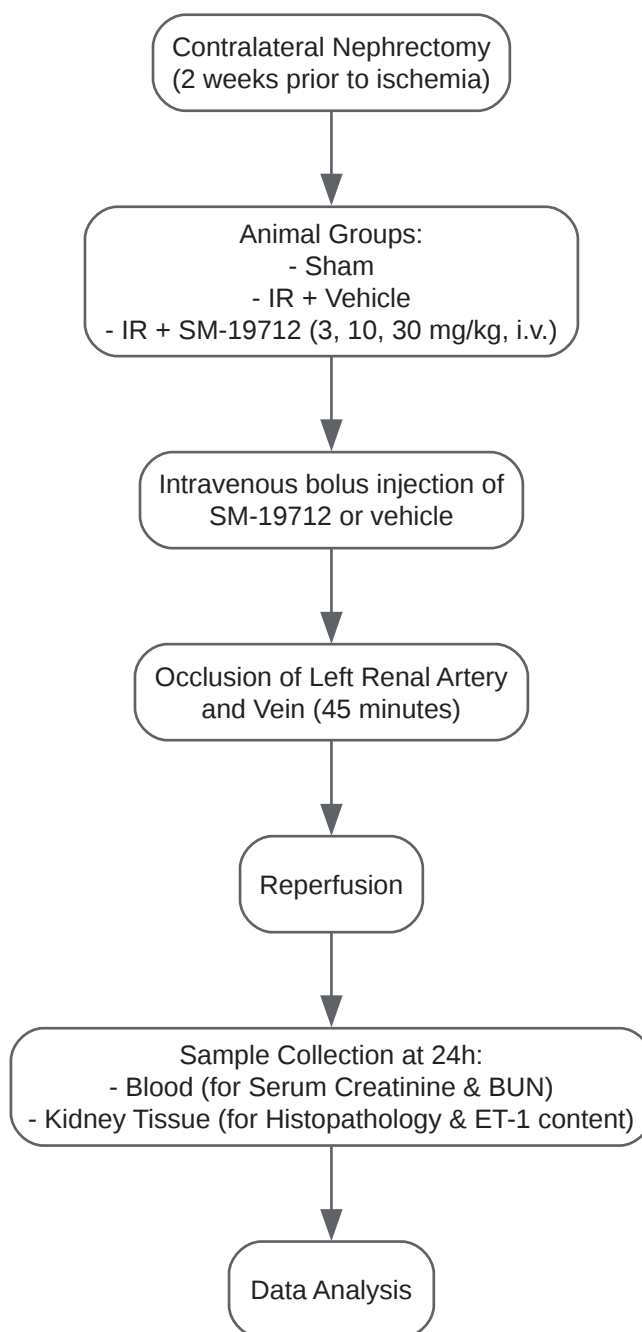
Caption: A typical experimental workflow for an in vitro ECE inhibition assay.

Methodology:

- **Reagent Preparation:** All reagents, including ECE assay buffer, a source of ECE (e.g., solubilized rat lung microsomes or recombinant human ECE-1), the test inhibitor (SM-19712) at various concentrations, and a suitable substrate (e.g., a quenched fluorogenic peptide) are prepared and brought to the assay temperature (typically 37°C).
- **Assay Setup:** In a microplate, the ECE enzyme, assay buffer, and varying concentrations of SM-19712 (or vehicle control) are combined.
- **Pre-incubation:** The plate is pre-incubated at 37°C for a specified period to allow the inhibitor to bind to the enzyme.
- **Reaction Initiation:** The enzymatic reaction is initiated by the addition of the ECE substrate to all wells.
- **Signal Detection:** The rate of product formation is monitored over time by measuring the increase in fluorescence (in the case of a fluorogenic substrate) using a microplate reader at the appropriate excitation and emission wavelengths.
- **Data Analysis:** The initial reaction rates are calculated from the linear portion of the progress curves. The percentage of inhibition for each concentration of SM-19712 is determined relative to the vehicle control. The IC₅₀ value is then calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

In Vivo Ischemic Acute Renal Failure Model in Rats

The protective effect of SM-19712 in vivo was evaluated in a well-established rat model of ischemic acute renal failure.[2]



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Caption: Experimental workflow for the rat model of ischemic acute renal failure.

Methodology:

- **Animal Model:** Male rats undergo a contralateral nephrectomy (removal of the right kidney) two weeks prior to the induction of ischemia.
- **Grouping and Dosing:** Animals are divided into several groups: a sham-operated control group, an ischemia-reperfusion (IR) group receiving vehicle, and IR groups receiving SM-19712 at doses of 3, 10, and 30 mg/kg. SM-19712 or vehicle is administered as an intravenous bolus injection prior to the induction of ischemia.[2]
- **Induction of Ischemia:** The left renal artery and vein are occluded for 45 minutes to induce ischemia.[2]
- **Reperfusion:** Following the ischemic period, the occlusion is removed to allow for reperfusion of the kidney.
- **Outcome Assessment:** At 24 hours post-reperfusion, blood samples are collected to measure markers of renal function, such as serum creatinine and BUN. The kidneys are also harvested for histopathological examination and measurement of ET-1 content.[2]

Pharmacokinetics

Detailed pharmacokinetic parameters for SM-19712, such as its half-life, bioavailability, clearance, and volume of distribution in preclinical species, are not publicly available in the reviewed literature. For a comprehensive drug development program, characterization of these parameters would be essential to establish a clear understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to guide dose selection for further studies.

Conclusion

SM-19712 is a potent and selective inhibitor of endothelin-converting enzyme with demonstrated in vitro activity and in vivo efficacy in a preclinical model of ischemic acute renal failure. Its mechanism of action, centered on the reduction of the potent vasoconstrictor ET-1, provides a strong rationale for its development in diseases characterized by ET-1 overproduction. While the available data are promising, further studies are required to fully elucidate its pharmacokinetic profile and to provide more detailed quantitative in vivo efficacy

data. The information presented in this guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of ECE inhibition and, specifically, the compound SM-19712.

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